3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid
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Overview
Description
. It is a small molecular drug with significant potential in various scientific research fields. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and scalability, allowing for the production of significant quantities of the compound for research and application purposes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents and specific catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
The compound “US10040779, Example 1” has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit histone demethylase enzymes, which play a crucial role in regulating gene expression. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-{[5-fluoro-1-(2-methylpropyl)-1H-indazol-3-yl]amino}pyridine-4-carboxylic acid
- 3-{[5-fluoro-1-(2-phenethyl)-1H-indazol-3-yl]amino}pyridine-4-carboxylic acid
Comparison: Compared to these similar compounds, “US10040779, Example 1” stands out due to its specific substitution pattern on the indazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application .
Properties
Molecular Formula |
C14H12N4O2 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-[(1-methylindazol-3-yl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N4O2/c1-18-12-5-3-2-4-10(12)13(17-18)16-11-8-15-7-6-9(11)14(19)20/h2-8H,1H3,(H,16,17)(H,19,20) |
InChI Key |
CPZUCKVTDNNRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC3=C(C=CN=C3)C(=O)O |
Origin of Product |
United States |
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